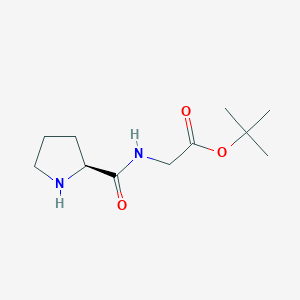

(s)-Prolylglycine t-butyl ester

Description

(s)-Prolylglycine t-butyl ester is a derivative of the amino acids proline and glycine, where the carboxyl group of glycine is esterified with tert-butyl alcohol. This compound is often used in peptide synthesis and as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Properties

IUPAC Name |

tert-butyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-10(15)8-5-4-6-12-8/h8,12H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGYVPMLUWIUPP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CNC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (s)-Prolylglycine t-butyl ester typically involves the esterification of the carboxyl group of glycine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and provides high yields of the ester.

Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups . This method is efficient and provides good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method is advantageous due to its simplicity and the avoidance of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(s)-Prolylglycine t-butyl ester undergoes various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Conversion back to the parent carboxylic acid and alcohol under acidic or basic conditions.

Reduction: Reduction of the ester to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Esterification: DCC and DMAP in anhydrous conditions.

Hydrolysis: Aqueous phosphoric acid or other mild acids.

Reduction: LiAlH4 in anhydrous ether.

Major Products

Hydrolysis: Glycine and tert-butyl alcohol.

Reduction: Corresponding alcohols.

Scientific Research Applications

(s)-Prolylglycine t-butyl ester is widely used in scientific research, particularly in:

Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide bond formation.

Organic Synthesis: Used in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.

Pharmaceuticals: In the development of drugs and bioactive compounds where stability and selective reactivity are crucial.

Mechanism of Action

The mechanism of action of (s)-Prolylglycine t-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group protects the carboxyl group of glycine from reacting under various synthetic conditions. The ester can be selectively removed under mild acidic conditions, restoring the carboxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate (Boc-NRR’): Used to protect amino groups.

9-Fluorenylmethyl carbamate (Fmoc-NRR’): Another protecting group for amino groups.

Uniqueness

(s)-Prolylglycine t-butyl ester is unique due to its specific application in protecting the carboxyl group of glycine, providing stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-Prolylglycine t-butyl ester, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling L-proline and glycine derivatives using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions. The t-butyl ester group is introduced via tert-butoxycarbonyl (Boc) protection. Purity validation requires HPLC with chiral columns to confirm enantiomeric excess (>98%) and NMR (¹H/¹³C) for structural confirmation. X-ray crystallography (if crystalline) provides definitive stereochemical proof .

- Experimental Design Tip : Include control reactions without coupling agents to assess non-enzymatic esterification. Use triplicate runs for reproducibility .

Q. How does the t-butyl ester moiety influence the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 37°C. Monitor degradation via LC-MS every 24 hours. The t-butyl ester is stable in acidic conditions but hydrolyzes in basic media (>pH 8). Include mass spectrometry to identify breakdown products (e.g., free carboxylic acid) .

- Data Contradiction Note : Conflicting reports on hydrolysis rates may arise from solvent choice (e.g., aqueous vs. organic-aqueous mixtures). Replicate conditions from prior studies for direct comparison .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms the presence of t-butyl protons (δ ~1.4 ppm) and proline/glycine backbone signals.

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide bond).

- Mass Spec : ESI-MS in positive mode for molecular ion validation (e.g., [M+H]⁺).

- Chiral HPLC : To rule out racemization during synthesis .

- Reprodubility Guideline : Follow journal-specific formatting for spectral data (e.g., Beilstein Journal of Organic Chemistry requires raw spectra in supplementary files) .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical effects of this compound in enzyme-binding studies?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with the compound’s 3D structure (from X-ray data ) and target enzymes (e.g., prolyl oligopeptidase). Compare binding energies of (S)- vs. (R)-configurations. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

- Data Analysis Strategy : Apply statistical corrections (e.g., Bonferroni) for multiple comparisons if testing multiple enzyme isoforms .

Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

- Methodological Answer :

- Use low-deprotonation conditions (e.g., 20% piperidine in DMF) during Fmoc removal.

- Incorporate pseudo-proline dipeptides to reduce steric strain.

- Monitor racemization via Marfey’s reagent derivatization and LC-MS/MS .

- Contradiction Alert : Some studies report racemization <1% under microwave-assisted SPPS, but reproducibility depends on resin type (e.g., Wang vs. Rink amide) .

Q. How can in vivo studies address conflicting data on the bioavailability of this compound?

- Methodological Answer :

- Animal Models : Administer radiolabeled compound (³H or ¹⁴C) to track absorption/distribution.

- Sampling : Collect plasma at timed intervals; use LC-MS/MS for quantification.

- Confounding Factors : Control for diet (e.g., esterase-rich foods) and gut microbiota variations .

Methodological Resources

- Synthesis & Characterization : Follow Beilstein Journal of Organic Chemistry guidelines for experimental detail .

- Data Reporting : Use NIH preclinical checklists for animal studies .

- Computational Validation : Reference the Basic Energy Sciences Workshop on Catalysis for energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.